Ilorasertib is a small molecule inhibitor primarily targeting Aurora kinases, specifically Aurora A, B, and C. It also inhibits other kinases such as RET tyrosine kinase, platelet-derived growth factor receptor beta, and Fms-like tyrosine kinase 1. This compound is under investigation for its potential therapeutic applications in treating various cancers, including leukemia and solid tumors. The compound's ability to interfere with cell cycle regulation makes it a significant candidate for cancer therapeutics .
The synthesis of Ilorasertib involves several key steps starting from precursor molecules. The general procedure includes:
Industrial production scales up these methods using continuous flow reactors and automated systems to ensure consistent quality and output .
Ilorasertib has a molecular formula of C25H21FN6O2S and a molecular weight of 525.0 g/mol. The compound's structure features several functional groups that contribute to its biological activity:
The compound's structural complexity allows it to effectively bind to the active sites of various kinases, thereby inhibiting their activity .
Ilorasertib undergoes several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions vary based on the desired outcome, often requiring precise control over temperature and pH levels .
Ilorasertib functions primarily through the inhibition of Aurora kinases, which play a crucial role in cell division. Its mechanism can be summarized as follows:
Data from clinical trials indicate that Ilorasertib has shown promising results in reducing tumor growth in various malignancies .
Relevant data from studies indicate that Ilorasertib maintains stability under physiological conditions, which is advantageous for therapeutic use .
Ilorasertib has several scientific applications:
Ilorasertib represents a significant advancement in targeted cancer therapies, providing insights into the role of kinase inhibitors in oncology .
Ilorasertib (developmental code ABT-348) emerged from systematic drug discovery efforts by AbbVie to develop kinase inhibitors with dual targeting capabilities. Its identification followed high-throughput screening campaigns focused on compounds capable of simultaneously inhibiting mitotic regulators (Aurora kinases) and angiogenesis pathways (VEGFR/PDGFR families). Preclinical studies demonstrated potent activity against hematologic malignancies and solid tumors, leading to its advancement into clinical trials. A first-in-human phase 1 dose-escalation trial (NCT01110486) evaluated ilorasertib monotherapy administered via oral (once or twice daily) or intravenous routes in patients with advanced solid tumors. This trial confirmed target engagement and preliminary antitumor activity, including partial responses in basal cell carcinoma and adenocarcinoma patients [1] [8]. Concurrently, a phase 1 trial in hematologic malignancies (NCT01110473) established recommended phase 2 oral doses of 540 mg once weekly and 480 mg twice weekly, supported by pharmacodynamic evidence of Aurora and VEGF pathway inhibition [8]. Despite discontinuation of clinical development, ilorasertib remains a pharmacologically significant prototype for multitargeted kinase inhibitor design.
Ilorasertib is a synthetically derived organic small molecule with the systematic chemical name N-(4-fluorophenyl)-N'-[4-(2-{[(2H-1,2,3-triazol-4-yl)methyl]amino}pyrimidin-4-yl)phenyl]urea. Its molecular formula is C₂₅H₂₁FN₆O₂S, corresponding to a molecular weight of 488.54 g/mol [5] [9]. The core structure integrates a bis-aryl urea scaffold linked to a triazolopyrimidine hinge-binding moiety and a fluorophenyl group. Critical physicochemical properties include:
Conformational analyses reveal that the urea linkage adopts a planar configuration optimal for forming bidentate hydrogen bonds with kinase hinge regions. The triazolopyrimidine group occupies the adenine-binding pocket, while the fluorophenyl ring extends toward hydrophobic regions adjacent to the ATP cleft. This conformation enables optimal interactions with both Aurora kinases' catalytic domains and VEGF receptors' intracellular kinase domains [5] [10].
Ilorasertib functions as a type I ATP-competitive inhibitor, binding directly to the active conformation of kinases. It exhibits sub-nanomolar to low-nanomolar inhibitory potency against key targets, as quantified by enzymatic IC₅₀ values:
Table 1: Kinase Inhibition Profile of Ilorasertib
Target Kinase | IC₅₀ (nM) | Biological Role | |
---|---|---|---|
Aurora B | 5 | Chromosome segregation, cytokinesis | |
Aurora C | 1 | Meiotic regulation | |
VEGFR2 | 2 | Angiogenesis, endothelial survival | |
PDGFRβ | 13 | Stromal support, tumor proliferation | |
FLT3 | 1 | Hematopoietic signaling | |
Aurora A | 116 | Mitotic spindle assembly | [1] [5] [8] |
The binding mechanism involves:
Table 2: Key Binding Interactions of Ilorasertib with Aurora B
Ilorasertib Fragment | Kinase Residue | Interaction Type | |
---|---|---|---|
Triazolopyrimidine | Ala173 (backbone) | Hydrogen bonding | |
Urea carbonyl | Glu171 (side chain) | Hydrogen bonding | |
Central phenyl ring | Leu139 | Hydrophobic packing | |
Fluorophenyl | Val147 | Van der Waals interaction | [5] [10] |
The design philosophy underpinning ilorasertib reflects the "polypharmacology" approach to overcome limitations of single-target kinase inhibitors in oncology. This strategy addresses three core challenges:
Tumor Heterogeneity and Adaptive Resistance: Cancers frequently activate compensatory signaling pathways when single nodes are inhibited. By concurrently targeting mitotic drivers (Aurora B) and angiogenesis pathways (VEGFR2/PDGFRβ), ilorasertib disrupts parallel survival mechanisms. For example, Aurora B inhibition induces catastrophic mitotic errors and polyploidy, while VEGFR2 blockade suppresses tumor neovascularization—synergistically compromising tumor growth [1] [4].
Leveraging Oncogenic Addictions: Certain malignancies exhibit co-dependency on multiple kinases. Hematologic cancers like acute myeloid leukemia (AML) often rely on FLT3 and Aurora B signaling. Ilorasertib’s nanomolar potency against both targets (FLT3 IC₅₀ = 1 nM; Aurora B IC₅₀ = 5 nM) enables dual pathway suppression, validated by reduced phosphorylated histone H3 (Aurora B substrate) and inhibited FLT3 autophosphorylation in preclinical models [8] [5].
Pharmacodynamic Advantages: The differential target engagement thresholds of ilorasertib allow sequential biological effects at escalating exposures. In clinical studies, VEGFR2 inhibition (evidenced by hypertension and reduced KDR phosphorylation) occurred at lower doses (≥40 mg BID), while maximal Aurora B suppression (polyploidy induction) required higher exposures (>230 mg BID). This "exposure titration" effect permits selective pathway modulation based on dosing regimens [1].
Overcoming Scaffolding Functions: ATP-competitive inhibitors like ilorasertib may prevent non-catalytic scaffolding roles of kinases. Recent studies show that inhibited kinases can still assemble signaling complexes. By occupying the ATP pocket, ilorasertib induces conformational changes that disrupt protein-protein interactions dependent on kinase domains, thereby extending therapeutic effects beyond catalytic suppression [2] [6].
Table 3: Preclinical Evidence Supporting Multitargeted Rationale
Biological Effect | Target Engaged | Biomarker Outcome | |
---|---|---|---|
Antiangiogenesis | VEGFR2 | Reduced microvessel density in xenografts | |
Mitotic arrest | Aurora B | Polyploidy in ≥30% of tumor cells | |
Apoptosis induction | FLT3 | Cleaved caspase-3 in AML models | |
Stromal disruption | PDGFRβ | Inhibition of cancer-associated fibroblasts | [1] [5] [8] |
The clinical validation of this approach emerged from the phase 1 trial where ilorasertib monotherapy yielded partial responses in patients with basal cell carcinoma and adenocarcinoma—tumor types historically dependent on angiogenesis and chromosomal instability pathways [1]. This reinforces the therapeutic relevance of concurrent kinase polypharmacology in advanced malignancies.
Table 4: Ilorasertib Synonyms and Identifiers
Identifier Type | Value | |
---|---|---|
Systematic Name | N-(4-fluorophenyl)-N'-[4-(2-{[(2H-1,2,3-triazol-4-yl)methyl]amino}pyrimidin-4-yl)phenyl]urea | |
Synonyms | ABT-348, A-968660 | |
CAS Registry | 1227939-82-3 | |
InChI Key | WPHKIQPVPYJNAX-UHFFFAOYSA-N | [5] [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7